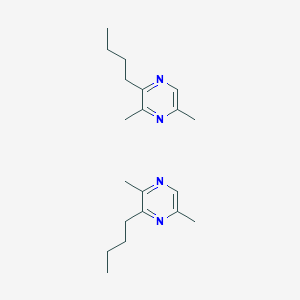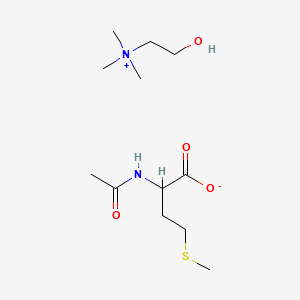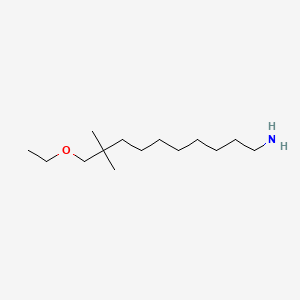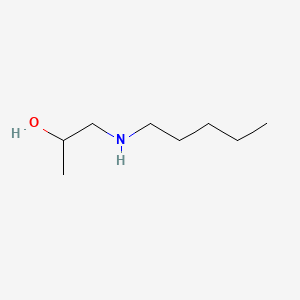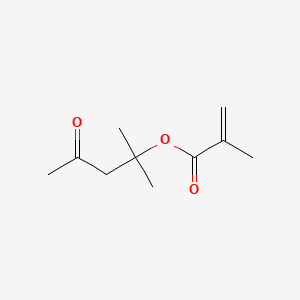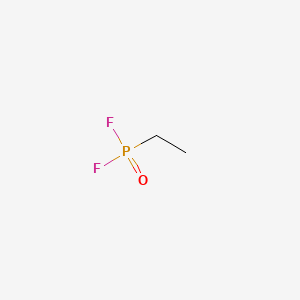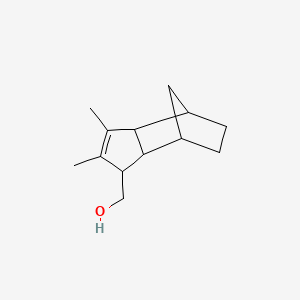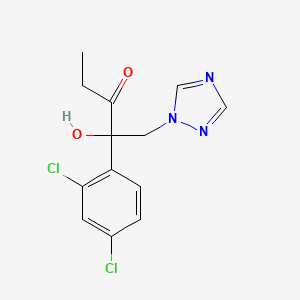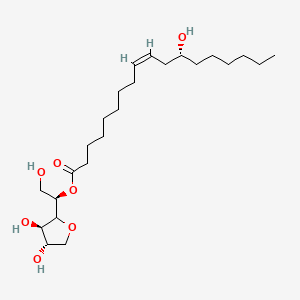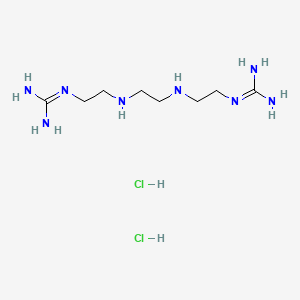
2,5,8,11-Tetraazadodecanediamidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is a chemical compound with the molecular formula C8H22N8.2HCl and a molecular weight of 303.23 g/mol. It is known for its unique structure, which includes multiple amine groups and guanidine functionalities. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetraazadodecanediamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraazadodecanediamidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity and function. The pathways involved in its action include binding to active sites and altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamidine dihydrochloride
- 1,3,6,9-Tetraazaundecane-1,11-diamidine dihydrochloride
Uniqueness
2,5,8,11-Tetraazadodecanediamidine dihydrochloride is unique due to its specific arrangement of amine and guanidine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets.
Eigenschaften
CAS-Nummer |
83898-08-2 |
|---|---|
Molekularformel |
C8H24Cl2N8 |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
2-[2-[2-[2-(diaminomethylideneamino)ethylamino]ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H22N8.2ClH/c9-7(10)15-5-3-13-1-2-14-4-6-16-8(11)12;;/h13-14H,1-6H2,(H4,9,10,15)(H4,11,12,16);2*1H |
InChI-Schlüssel |
ZCGUQDUPQZKJCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN=C(N)N)NCCN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



